2-Methyl-1,1-dipropoxypropane

Organic Synthesis Process Chemistry Volatility Management

2-Methyl-1,1-dipropoxypropane (CAS 13259-75-1), also known as isobutyraldehyde dipropyl acetal, is an acyclic acetal (C10H22O2, MW 174.28 g/mol) belonging to the class of carbonyl protecting groups. It is formed by the acid-catalyzed condensation of isobutyraldehyde with two equivalents of n-propanol, resulting in a geminal diether structure that masks the electrophilic aldehyde carbonyl against nucleophilic attack, reduction, and oxidation.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 13259-75-1
Cat. No. B077185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,1-dipropoxypropane
CAS13259-75-1
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCOC(C(C)C)OCCC
InChIInChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3
InChIKeyWMVDSJNSXSIYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,1-dipropoxypropane (CAS 13259-75-1): Acetal Protecting Group Baseline for Scientific Procurement


2-Methyl-1,1-dipropoxypropane (CAS 13259-75-1), also known as isobutyraldehyde dipropyl acetal, is an acyclic acetal (C10H22O2, MW 174.28 g/mol) belonging to the class of carbonyl protecting groups [1]. It is formed by the acid-catalyzed condensation of isobutyraldehyde with two equivalents of n-propanol, resulting in a geminal diether structure that masks the electrophilic aldehyde carbonyl against nucleophilic attack, reduction, and oxidation [2]. This compound serves as a specialized protecting group in multi-step organic synthesis, particularly where the steric bulk and hydrolytic profile of a dipropyl acetal offers distinct operational advantages over smaller or less substituted analogs [3].

Why Generic Acetal Substitution Fails: Key Differentiation of 2-Methyl-1,1-dipropoxypropane


Substituting one acetal protecting group for another is not trivial; the choice of alcohol component dictates the molecule's physical properties, which in turn govern critical process parameters such as boiling point, flammability, and purification efficiency . For example, while dimethyl acetals are common, their high volatility and low flash points create significant safety and handling challenges at scale, whereas dipropyl acetals like 2-Methyl-1,1-dipropoxypropane offer a markedly higher boiling point and flash point, reducing evaporative losses and fire risk during distillation or high-temperature reactions [1]. Furthermore, the increased steric bulk of the propyl groups relative to methyl or ethyl groups can alter the rate of acid-catalyzed hydrolysis, influencing deprotection orthogonality in complex synthetic sequences [2]. Therefore, selecting the optimal acetal demands a precise, data-driven evaluation of these quantifiable differences, which are detailed in the evidence below.

Quantitative Differentiation of 2-Methyl-1,1-dipropoxypropane vs. Common Acetal Analogs


Elevated Boiling Point Enables Higher-Temperature Reactions and Reduces Evaporative Loss

2-Methyl-1,1-dipropoxypropane exhibits a significantly higher boiling point (179.5°C at 760 mmHg) compared to its dimethyl and diethyl acetal counterparts, allowing for safer and more efficient operations at elevated temperatures [1][2][3]. This reduced volatility minimizes solvent/reagent loss during reflux, vacuum distillation, or high-temperature transformations, directly improving yield consistency and process economics.

Organic Synthesis Process Chemistry Volatility Management

Higher Flash Point Reduces Flammability Hazard and Eases Storage/Handling

The flash point of 2-Methyl-1,1-dipropoxypropane (37.2 °C) is substantially higher than that of common short-chain acetal protecting groups, such as acetaldehyde dimethyl acetal (-17 °C) and diethyl acetal (-21 °C) [1][2]. This reduces the compound's classification as a highly flammable liquid and mitigates the risk of ignition during handling, storage, and processing, particularly on an industrial scale.

Safety Flammability Industrial Hygiene Process Safety

Increased Molecular Weight Facilitates Purification and Enhances Stoichiometric Precision

With a molecular weight of 174.28 g/mol, 2-Methyl-1,1-dipropoxypropane is approximately 93% heavier than acetaldehyde dimethyl acetal (90.12 g/mol) and 47% heavier than acetaldehyde diethyl acetal (118.17 g/mol) [1][2]. This increased mass widens the boiling point gap relative to common low-boiling solvents and reagents, improving separation efficiency during distillation. Additionally, the higher molar mass reduces relative weighing errors for small-scale reactions, enhancing stoichiometric precision.

Purification Process Scale-up Stoichiometry Distillation

Sterically-Dependent Hydrolytic Stability: Class-Level Inference for Dipropyl Acetals

While direct comparative hydrolysis rate data for 2-Methyl-1,1-dipropoxypropane is not available, class-level kinetic studies of acetals demonstrate that the steric bulk of the alkoxy group significantly influences the rate of acid-catalyzed hydrolysis [1]. Specifically, increasing the size of the alkyl group from methyl to ethyl to isopropyl reduces the hydrolysis rate constant (k₁) due to steric hindrance around the acetal carbon [1]. The dipropyl acetal moiety in 2-Methyl-1,1-dipropoxypropane is expected to exhibit even greater steric shielding compared to dimethyl or diethyl acetals, potentially translating to enhanced stability under mildly acidic conditions and enabling selective deprotection strategies in the presence of more labile protecting groups.

Hydrolytic Stability Steric Effects Orthogonal Deprotection Acetal Chemistry

Optimal Application Scenarios for 2-Methyl-1,1-dipropoxypropane Based on Quantitative Differentiation


High-Temperature Aldehyde Protection in Multi-Step Syntheses

In synthetic sequences requiring elevated temperatures (e.g., >100 °C), such as Claisen condensations, Michael additions, or Grignard reactions where the reaction mixture must be heated, 2-Methyl-1,1-dipropoxypropane's high boiling point (179.5 °C) [1] prevents evaporative loss of the protecting group. This ensures the aldehyde remains masked throughout the reaction, improving yield and avoiding unwanted side reactions caused by deprotected aldehyde intermediates.

Scale-Up and Pilot Plant Operations with Enhanced Safety Profile

For kilo-lab or pilot plant campaigns, the higher flash point (37.2 °C) of 2-Methyl-1,1-dipropoxypropane [1] significantly reduces the risk of fire and explosion compared to dimethyl or diethyl acetal alternatives. This allows for safer handling in larger vessels, less stringent storage requirements, and potentially lower insurance premiums, making it a preferred choice for process chemists transitioning from discovery to early development.

Purification-Intensive Workflows Requiring High Distillation Resolution

When a synthetic route demands rigorous purification by fractional distillation, the high molecular weight (174.28 g/mol) and boiling point (179.5 °C) of 2-Methyl-1,1-dipropoxypropane [1][2] provide a wide separation from low-boiling solvents (e.g., THF, diethyl ether) and reagents. This facilitates cleaner isolation of the protected intermediate, reducing the need for additional chromatographic steps and improving overall process efficiency.

Orthogonal Deprotection Strategies Requiring Enhanced Acid Stability

In complex molecule synthesis where multiple carbonyl groups are protected (e.g., a ketone as a ketal and an aldehyde as an acetal), the increased steric bulk of the dipropyl acetal group is expected to confer greater resistance to mild acid hydrolysis [3]. This enables selective deprotection of more labile groups (e.g., dimethyl or diethyl acetals) while leaving the 2-Methyl-1,1-dipropoxypropane-protected aldehyde intact, providing a powerful tool for orthogonal protecting group strategies.

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